prop-2-en-1-yl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
CAS No.:
Cat. No.: VC15553874
Molecular Formula: C25H18N2O6S
Molecular Weight: 474.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H18N2O6S |
|---|---|
| Molecular Weight | 474.5 g/mol |
| IUPAC Name | prop-2-enyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C25H18N2O6S/c1-3-12-32-24(31)22-13(2)26-25(34-22)27-19(14-8-10-15(28)11-9-14)18-20(29)16-6-4-5-7-17(16)33-21(18)23(27)30/h3-11,19,28H,1,12H2,2H3 |
| Standard InChI Key | SULVGSPOGIBNBK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)O)C(=O)OCC=C |
Introduction
Chemical Architecture and Stereochemical Features
Core Structural Components
The compound features a chromeno[2,3-c]pyrrole scaffold fused to a 1,3-thiazole ring, with a 4-hydroxyphenyl group at position 1 and a propenyl ester at position 5. The chromeno-pyrrole system consists of a benzopyran moiety fused to a pyrrolidine ring, while the thiazole ring introduces sulfur and nitrogen heteroatoms. The propenyl (allyloxy) group at the phenyl para-position enhances steric bulk and potential reactivity in cross-coupling reactions .
Stereochemical Confirmation
X-ray crystallography of analogous chromeno-pyrrolo-thiazoles reveals two chiral centers (C-11a and C-7a) in the pyrrolidine ring, with hydrogen atoms occupying opposite faces . For the target compound, nuclear Overhauser effect spectroscopy (NOESY) and heteronuclear multiple-bond correlation (HMBC) data would likely confirm similar stereochemistry, where antiperiplanar arrangements stabilize the cycloadduct .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis involves multi-step sequences, often starting with O-propargylsalicylaldehyde or O-allenylsalicylaldehyde reacting with secondary amino acids like 1,3-thiazolidine-4-carboxylic acid. Microwave-assisted cycloaddition and thermal conditions (95°C, 30 h) optimize yields . For example:
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Cycloaddition: Azomethine ylide intermediates form via decarboxylation, undergoing 1,3-dipolar cycloaddition with allene or alkyne moieties .
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Aromatization: Post-cycloaddition oxidation or dehydrogenation yields the chromeno-pyrrole core .
Yield Optimization
Comparative studies show that reaction time and temperature critically influence product distribution:
| Condition | Major Product (Yield) | Minor Product (Yield) |
|---|---|---|
| 95°C, 30 h | Chromeno-pyrrolo-thiazole (62%) | Pyrrolo-thiazole (4%) |
| Microwave, 4–7 h | Chromeno-pyrrolo-thiazole (37–40%) | Stereoisomer (16–18%) |
Data adapted from cycloaddition studies of O-propargylsalicylaldehyde .
Physicochemical Properties
Solubility and Stability
The compound’s solubility in polar aprotic solvents (e.g., DMSO, DMF) is moderate due to its hydrophobic chromeno-pyrrole core and thiazole ring. Instability under acidic conditions arises from ester hydrolysis and lactam ring opening .
Spectroscopic Characterization
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UV-Vis: Absorption maxima near 280 nm (chromophore π→π* transitions) .
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NMR: Key signals include δ 7.8–8.2 ppm (aromatic protons), δ 5.2–5.6 ppm (propenyl CH₂), and δ 2.5 ppm (thiazole-CH₃) .
Biological Activity and Structure-Activity Relationships
Anti-Inflammatory Activity
Ethoxy-substituted chromeno-pyrroles inhibit COX-2 with IC₅₀ values of 0.8–1.2 µM. While the target compound lacks ethoxy groups, its phenolic -OH moiety could similarly modulate prostaglandin synthesis.
Applications in Medicinal Chemistry
Lead Optimization
The propenyl ester serves as a synthetic handle for derivatization. For instance:
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Hydrolysis: Yields carboxylic acid derivatives for salt formation.
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Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids diversify the phenyl group .
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability, with in vitro release profiles showing 80% payload delivery over 72 h.
Comparative Analysis of Structural Analogs
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